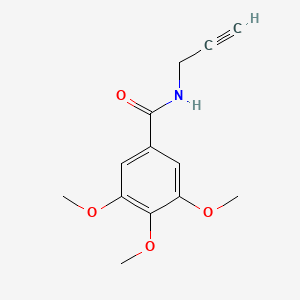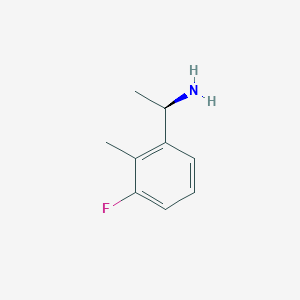
3,4,5-Trimethoxy-N-(prop-2-yn-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Trimethoxy-N-(prop-2-yn-1-yl)benzamide is an organic compound with the molecular formula C13H15NO4 and a molecular weight of 249.26 g/mol . This compound is characterized by the presence of three methoxy groups attached to a benzene ring and a prop-2-yn-1-yl group attached to the amide nitrogen. It is a solid at room temperature and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethoxy-N-(prop-2-yn-1-yl)benzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with propargylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine . The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, and the product would be isolated using industrial-scale purification techniques such as crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5-Trimethoxy-N-(prop-2-yn-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3,4,5-Trimethoxy-N-(prop-2-yn-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,4,5-Trimethoxy-N-(prop-2-yn-1-yl)benzamide involves its interaction with specific molecular targets. For example, compounds containing the trimethoxyphenyl group have been shown to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . These interactions can lead to the disruption of cellular processes, ultimately resulting in anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5-Trimethoxycinnamamide: Similar structure but with a cinnamamide moiety instead of a benzamide.
3,4,5-Trimethoxyphenylacrylamide: Contains an acrylamide group instead of a benzamide.
3,4,5-Trimethoxybenzoic acid: Lacks the amide and prop-2-yn-1-yl groups.
Uniqueness
3,4,5-Trimethoxy-N-(prop-2-yn-1-yl)benzamide is unique due to the presence of both the trimethoxyphenyl and prop-2-yn-1-yl groups, which confer specific chemical and biological properties. Its ability to interact with multiple molecular targets makes it a valuable compound for research in various fields.
Propriétés
Numéro CAS |
18327-36-1 |
|---|---|
Formule moléculaire |
C13H15NO4 |
Poids moléculaire |
249.26 g/mol |
Nom IUPAC |
3,4,5-trimethoxy-N-prop-2-ynylbenzamide |
InChI |
InChI=1S/C13H15NO4/c1-5-6-14-13(15)9-7-10(16-2)12(18-4)11(8-9)17-3/h1,7-8H,6H2,2-4H3,(H,14,15) |
Clé InChI |
JPFHIFYHKFGPSY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate](/img/structure/B12051533.png)
![N-(3,4-Difluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12051541.png)
![(5Z)-3-benzyl-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12051548.png)



![7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B12051575.png)


![5-{2-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B12051589.png)

![7-[(2E)-3-Chloro-2-butenyl]-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12051604.png)
![11-{(5Z)-5-[(9-Methyl-2-{[3-(4-morpholinyl)propyl]amino}-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}undecanoic acid](/img/structure/B12051609.png)
![3-hydroxy-1-oxo-N-(pyridin-2-ylmethyl)-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12051613.png)
